molecular formula C21H30N2O5 B5177809 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone

1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone

Cat. No.: B5177809
M. Wt: 390.5 g/mol
InChI Key: LRDUPALJJZUXPQ-IYBDPMFKSA-N
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Description

1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a methoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone typically involves multiple steps, including the formation of the morpholine and piperidine rings, followed by their coupling with the phenoxy and methoxyethanone groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and piperidine derivatives, such as:

  • 4-(2,6-dimethylmorpholine-4-carbonyl)phenol
  • 1-(4-methoxyphenyl)piperidine
  • 2-methoxyethyl 4-(4-piperidinyl)phenyl ether

Uniqueness

What sets 1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(25)17-4-6-18(7-5-17)28-19-8-10-22(11-9-19)20(24)14-26-3/h4-7,15-16,19H,8-14H2,1-3H3/t15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUPALJJZUXPQ-IYBDPMFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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